molecular formula C18H23N5O8 B1607051 Z-Gly-Gly-Gly-Gly-Gly-OH CAS No. 20228-72-2

Z-Gly-Gly-Gly-Gly-Gly-OH

Cat. No.: B1607051
CAS No.: 20228-72-2
M. Wt: 437.4 g/mol
InChI Key: KRITUIHLIOWZHL-UHFFFAOYSA-N
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Description

Z-Gly-Gly-Gly-Gly-Gly-OH: N-(benzyloxycarbonyl)glycylglycylglycylglycylglycine , is a synthetic peptide composed of five glycine residues with a benzyloxycarbonyl (Z) protecting group at the N-terminus. This compound is commonly used in peptide synthesis and serves as a model peptide for studying various biochemical and biophysical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-Gly-Gly-Gly-Gly-OH typically involves the stepwise addition of glycine residues to a growing peptide chain. The process begins with the protection of the amino group of glycine using the benzyloxycarbonyl (Z) group. The protected glycine is then coupled with another glycine residue using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). This process is repeated until the desired peptide length is achieved .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be carried out using automated peptide synthesizers. These machines automate the repetitive steps of deprotection, coupling, and washing, allowing for the efficient production of peptides on a large scale. The use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Z-Gly-Gly-Gly-Gly-Gly-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be achieved using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) is commonly employed.

    Substitution: Various nucleophiles can be used to substitute the Z group, depending on the desired functional group.

Major Products Formed

Scientific Research Applications

Z-Gly-Gly-Gly-Gly-Gly-OH has several scientific research applications, including:

    Peptide Synthesis: It serves as a model peptide for studying peptide synthesis techniques and optimizing reaction conditions.

    Biophysical Studies: The compound is used to investigate the structural and conformational properties of peptides, including folding and stability.

    Biochemical Assays: It is employed in enzyme assays to study protease activity and specificity.

    Drug Development: The peptide can be used as a scaffold for designing peptide-based drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of Z-Gly-Gly-Gly-Gly-Gly-OH primarily involves its interactions with enzymes and other biomolecules. The peptide can act as a substrate for proteases, which cleave the peptide bonds at specific sites. The benzyloxycarbonyl (Z) group protects the amino terminus, preventing unwanted reactions during peptide synthesis. Upon removal of the Z group, the free peptide can interact with target proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Z-Gly-Gly-Gly-OH: A shorter peptide with three glycine residues.

    Z-Gly-Gly-Gly-Gly-OH: A peptide with four glycine residues.

    Z-Gly-Gly-Gly-Gly-Gly-Gly-OH: A peptide with six glycine residues.

Uniqueness

Z-Gly-Gly-Gly-Gly-Gly-OH is unique due to its specific length and the presence of the benzyloxycarbonyl (Z) protecting group. The length of the peptide influences its structural and functional properties, making it suitable for various research applications. The Z group provides stability during synthesis and can be selectively removed under mild conditions, allowing for further modifications .

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O8/c24-13(20-8-15(26)22-10-17(28)29)6-19-14(25)7-21-16(27)9-23-18(30)31-11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,19,25)(H,20,24)(H,21,27)(H,22,26)(H,23,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRITUIHLIOWZHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60318633
Record name Z-Gly-Gly-Gly-Gly-Gly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20228-72-2
Record name 20228-72-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333454
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Z-Gly-Gly-Gly-Gly-Gly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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